molecular formula C20H39NO B14345135 N,N-Di(butan-2-yl)cycloundecanecarboxamide CAS No. 91424-67-8

N,N-Di(butan-2-yl)cycloundecanecarboxamide

Cat. No.: B14345135
CAS No.: 91424-67-8
M. Wt: 309.5 g/mol
InChI Key: RHIYJMIUNQWPGP-UHFFFAOYSA-N
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Description

N,N-Di(butan-2-yl)cycloundecanecarboxamide is a chemical compound with a unique structure that includes a cycloundecane ring and two butan-2-yl groups attached to the nitrogen atoms of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Di(butan-2-yl)cycloundecanecarboxamide typically involves the reaction of cycloundecanecarboxylic acid with butan-2-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate. The general reaction scheme is as follows:

  • Cycloundecanecarboxylic acid is activated using DCC.
  • Butan-2-amine is added to the reaction mixture.
  • The reaction is allowed to proceed at room temperature for several hours.
  • The product is purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N,N-Di(butan-2-yl)cycloundecanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

N,N-Di(butan-2-yl)cycloundecanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Di(butan-2-yl)cycloundecanecarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Di(butan-2-yl)cyclododecanecarboxamide: Similar structure but with a cyclododecane ring.

    N,N-Di(butan-2-yl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring.

Uniqueness

N,N-Di(butan-2-yl)cycloundecanecarboxamide is unique due to its cycloundecane ring, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs with different ring sizes.

Properties

CAS No.

91424-67-8

Molecular Formula

C20H39NO

Molecular Weight

309.5 g/mol

IUPAC Name

N,N-di(butan-2-yl)cycloundecanecarboxamide

InChI

InChI=1S/C20H39NO/c1-5-17(3)21(18(4)6-2)20(22)19-15-13-11-9-7-8-10-12-14-16-19/h17-19H,5-16H2,1-4H3

InChI Key

RHIYJMIUNQWPGP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C1CCCCCCCCCC1

Origin of Product

United States

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